2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide
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Overview
Description
2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide is a complex organic compound that features a benzodiazole ring fused with a phthalazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole ring, followed by the introduction of the phthalazine moiety. Key steps include:
Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Phthalazine Moiety: This involves the reaction of hydrazine derivatives with phthalic anhydride or its derivatives.
Final Coupling: The final step involves coupling the benzodiazole and phthalazine intermediates using appropriate linkers and reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Telmisartan: A compound with a similar benzodiazole structure, used as an antihypertensive agent.
4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)butanoic acid: Another benzodiazole derivative with different functional groups.
Uniqueness
2-(1H-1,3-benzodiazol-1-yl)-N-({4-oxo-3-[2-(pyrrolidin-1-yl)ethyl]-3,4-dihydrophthalazin-1-yl}methyl)acetamide is unique due to its combination of benzodiazole and phthalazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c31-23(16-29-17-26-20-9-3-4-10-22(20)29)25-15-21-18-7-1-2-8-19(18)24(32)30(27-21)14-13-28-11-5-6-12-28/h1-4,7-10,17H,5-6,11-16H2,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGMCUUQVHBUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CN4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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